2,3-Dihydroxybutanedioic acid; 2-methylpiperazine
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Overview
Description
2,3-Dihydroxybutanedioic acid: , also known as tartaric acid, is a naturally occurring organic acid found in various fruits, particularly grapes. It is a white, crystalline substance with the molecular formula C4H6O6. Tartaric acid is widely used in the food industry as an antioxidant and to impart a sour taste. It also plays a significant role in organic chemical synthesis .
2-Methylpiperazine: is a heterocyclic organic compound with the molecular formula C5H12N2. It is a derivative of piperazine and is used in various chemical syntheses and pharmaceutical applications. This compound is known for its hygroscopic nature and is typically found as a white to yellow crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Tartaric acid can be synthesized through the oxidation of maleic acid using potassium permanganate.
- Another method involves the fermentation of glucose by certain fungi, which produce tartaric acid as a byproduct .
Industrial Production Methods:
- The primary industrial method for producing tartaric acid involves extracting it from the byproducts of wine fermentation. Potassium bitartrate, a byproduct, is treated with calcium hydroxide to form calcium tartrate, which is then acidified to yield tartaric acid .
Synthetic Routes and Reaction Conditions:
- 2-Methylpiperazine can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
- Another method includes the reduction of intermediates like 3-methyl-1-benzyl-piperazine .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tartaric acid can be oxidized to form oxalic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to form dihydroxybutanedioic acid derivatives.
Esterification: Tartaric acid reacts with alcohols to form esters, such as diethyl tartrate.
Common Reagents and Conditions:
- Oxidizing agents like potassium permanganate for oxidation reactions.
- Alcohols and acid catalysts for esterification reactions.
Major Products:
- Oxalic acid from oxidation.
- Diethyl tartrate from esterification .
Types of Reactions:
Substitution: 2-Methylpiperazine undergoes nucleophilic substitution reactions with various electrophiles.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
- Electrophiles for substitution reactions.
- Sulfonium salts for cyclization reactions .
Major Products:
- Substituted piperazine derivatives.
- Complex heterocyclic compounds .
Scientific Research Applications
2,3-Dihydroxybutanedioic acid
Chemistry: Used as a chiral resolving agent in the separation of enantiomers.
Biology: Plays a role in metabolic pathways in plants and humans.
Medicine: Utilized in pharmaceutical formulations as an excipient.
Industry: Employed in the food industry as an antioxidant and acidulant.
2-Methylpiperazine
Chemistry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Acts as a building block in the synthesis of biologically active compounds.
Medicine: Incorporated into drug formulations for its pharmacological properties.
Industry: Used in the production of polymers and as a corrosion inhibitor.
Mechanism of Action
2,3-Dihydroxybutanedioic acid
Mechanism: Tartaric acid acts as a Bronsted acid, donating protons in various chemical reactions.
Molecular Targets and Pathways: In biological systems, it participates in metabolic pathways, including the Krebs cycle.
2-Methylpiperazine
Comparison with Similar Compounds
2,3-Dihydroxybutanedioic acid
Similar Compounds: Succinic acid, malic acid, and citric acid.
2-Methylpiperazine
Similar Compounds: Piperazine, 2,5-dimethylpiperazine, and 2,6-dimethylpiperazine.
Properties
Molecular Formula |
C9H18N2O6 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-methylpiperazine |
InChI |
InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
LFFWDZALERPTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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